1-(4-(4-乙酰苯基)哌嗪-1-基)-4-(1H-吡咯-1-基)丁-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

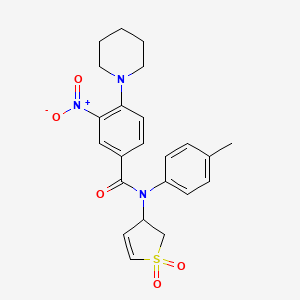

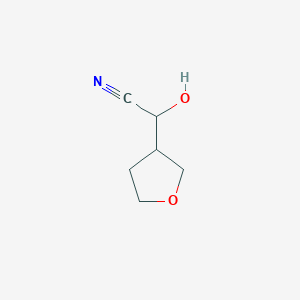

The compound "1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one" is a chemical structure that appears to be related to a class of piperazine derivatives. Piperazine derivatives are known for their potential pharmacological activities, including nootropic and antidepressant effects. These compounds often feature a piperazine moiety, which is a six-membered ring containing two nitrogen atoms opposite each other, and can be modified with various substituents to alter their chemical and biological properties.

Synthesis Analysis

The synthesis of piperazine derivatives can involve several steps, including the formation of an acylpiperazine group, which is a key feature in maintaining high nootropic activity as seen in the study of molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones . The process may start from basic building blocks like acetylfuran, which can undergo Claisen Schmidt condensation with aromatic aldehydes, followed by cyclization and Mannich’s reaction to introduce the piperazine moiety . The synthesis route is designed to produce compounds with specific pharmacological properties, and the structural modifications are guided by structure-activity relationships.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. For instance, the crystal structure of a related compound, "1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol," shows that the carbonyl group and the nitrogen of the piperazine form an almost planar amide moiety, which is important for the compound's interaction with biological targets . The presence of intermolecular hydrogen bonding can also influence the compound's stability and reactivity.

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are essential for their synthesis and potential bioactivity. The intermolecular hydrogen bonding observed in the crystal structure suggests that these compounds could engage in hydrogen bond interactions with biological molecules, which might be relevant to their mechanism of action . The synthesis process itself involves reactions such as Claisen Schmidt condensation, cyclization, and Mannich’s reaction, which are common in the preparation of pharmacologically active piperazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different functional groups, like the acyl group and the pyrrol ring in the compound of interest, can affect these properties and, consequently, the compound's pharmacokinetics and pharmacodynamics. Although the specific properties of "1-(4-(4-acetylphenyl)piperazin-1-yl)-4-(1H-pyrrol-1-yl)butan-1-one" are not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques like IR, NMR, and mass spectrometry to confirm their structure and evaluate their properties .

科学研究应用

化学分析技术

皮克克级测定技术

使用高效液相色谱 (HPLC) 和串联质谱 (MS-MS) 检测,开发了一种测定多巴胺 D4 受体拮抗剂(与所讨论化合物在结构上相关)的新方法。该技术提供合适的精度和灵敏度,适合在单剂量给药后进行人受试者的药代动力学研究 (Chavez-Eng、Constanzer 和 Matuszewski,1997)。

合成和药理学评估

丁酰苯类抗精神病的潜力

已经合成了一系列新型构象受限丁酰苯类,并评估了它们的抗精神病潜力。这些化合物(包括与查询化合物相似的结构)对多巴胺和血清素受体表现出显着的亲和力,表明作为抗精神病药物的潜在有效性 (Raviña 等人,2000)。

抗真菌剂

已经合成了一种新型吲哚连接的三唑衍生物,在结构上与感兴趣的化合物类似,并显示出显着的抗真菌活性。这项研究突出了该化合物在开发新型抗真菌治疗中的用途 (Na,2010)。

阿尔茨海默病疗法

一类新化合物,包括 2-(哌嗪-1-基)N-(1H-吡唑并[3,4-b]吡啶-3-基)乙酰胺,已被确定为乙酰胆碱酯酶和淀粉样蛋白 β 聚集的选择性和有效抑制剂,表明对抗阿尔茨海默病的多功能治疗方法 (Umar 等人,2019)。

分子结构分析

晶体结构见解

一种在结构上类似于查询化合物 1-[4-(2,2-二苯乙酰)哌嗪-1-基]-3-丁烯-2-醇的化合物的晶体结构已经阐明,提供了对其分子构象和与其药理活性相关的潜在相互作用的见解 (Miyata 等人,2004)。

分化和生长抑制

白血病细胞分化

已经研究了丁酸的哌嗪衍生物对人白血病细胞分化和生长抑制的影响。这项研究表明此类化合物在癌症治疗策略中的潜力 (Gillet 等人,1997)。

属性

IUPAC Name |

1-[4-(4-acetylphenyl)piperazin-1-yl]-4-pyrrol-1-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-17(24)18-6-8-19(9-7-18)22-13-15-23(16-14-22)20(25)5-4-12-21-10-2-3-11-21/h2-3,6-11H,4-5,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIHVALMYZJYBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B3016314.png)

![5-[1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B3016319.png)

![3-Bromo-5-chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3016321.png)

![N-[(1-Phenylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B3016324.png)

![5-{(Z)-[3-(2-pyrimidinyloxy)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B3016325.png)

![2-{3-[4-(4-nitrophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3016330.png)

![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-2-ylmethanone](/img/structure/B3016331.png)

![2-(2-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3016333.png)